molecular formula C20H17ClFN3O2 B2395103 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-75-1

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2395103
CAS No.: 2034534-75-1
M. Wt: 385.82
InChI Key: PHIRHNYSNGBLJA-UHFFFAOYSA-N
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Description

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a benzoyl group in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the benzoyl group. Common synthetic routes may include:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Attachment of Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride or other benzoylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

    Benzoyl Derivatives: Compounds with benzoyl groups attached to different core structures.

Uniqueness

The uniqueness of 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-16-10-13(7-8-17(16)22)19(26)24-9-3-4-14(11-24)25-12-23-18-6-2-1-5-15(18)20(25)27/h1-2,5-8,10,12,14H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIRHNYSNGBLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl)N3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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